molecular formula C15H15ClN2 B1408321 [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine CAS No. 1776570-49-0

[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine

Cat. No.: B1408321
CAS No.: 1776570-49-0
M. Wt: 258.74 g/mol
InChI Key: DHDPBGCKHDONDJ-UHFFFAOYSA-N
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Description

[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine: is a complex organic compound that features a cyclopropylamine group attached to a pyridine ring, which is further substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the 3-chlorophenyl group through electrophilic aromatic substitution. The final step involves the formation of the cyclopropylamine group via nucleophilic substitution or addition reactions.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamine group, leading to the formation of oximes or nitriles.

    Reduction: Reduction reactions can be employed to modify the pyridine ring or the chlorophenyl group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for investigating the mechanisms of various biological processes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes. It can be used in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    [5-(2,3-Dichlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine: This compound features an additional chlorine atom, which may alter its reactivity and biological activity.

    [5-(3-Fluorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine:

    [5-(3-Methylphenyl)-pyridin-3-ylmethyl]-cyclopropylamine: The presence of a methyl group instead of chlorine can significantly impact the compound’s properties and uses.

Uniqueness: The unique combination of the 3-chlorophenyl group, pyridine ring, and cyclopropylamine group in [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering opportunities for the development of new materials, drugs, and chemical processes.

Properties

IUPAC Name

N-[[5-(3-chlorophenyl)pyridin-3-yl]methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2/c16-14-3-1-2-12(7-14)13-6-11(8-17-10-13)9-18-15-4-5-15/h1-3,6-8,10,15,18H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDPBGCKHDONDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CN=C2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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